3-Methoxy-2-methylbenzothioamide
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Overview
Description
3-Methoxy-2-methylbenzothioamide: is an organic compound that belongs to the class of benzothioamides It is characterized by a benzene ring substituted with a methoxy group at the third position and a methyl group at the second position, along with a thioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-methylbenzothioamide can be achieved through several methods. One common approach involves the reaction of 3-methoxy-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonia or an amine to yield the thioamide. The reaction conditions typically involve:
Temperature: 0-5°C for the formation of the acid chloride, followed by room temperature for the thioamide formation.
Solvents: Dichloromethane or chloroform for the acid chloride formation, and ethanol or methanol for the thioamide formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-2-methylbenzothioamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thioamide can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditions: room temperature to 50°C.
Reduction: Lithium aluminum hydride; conditions: reflux in anhydrous ether.
Substitution: Bromine, nitric acid; conditions: room temperature to 50°C.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
Chemistry: 3-Methoxy-2-methylbenzothioamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various enzymes, affecting their activity and providing insights into enzyme mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features make it a candidate for the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, dyes, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methylbenzothioamide involves its interaction with molecular targets such as enzymes and receptors. The thioamide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The methoxy and methyl groups on the benzene ring can influence the compound’s binding affinity and specificity for different targets.
Comparison with Similar Compounds
3-Methoxy-2-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of a thioamide.
2-Methyl-3-methoxybenzamide: Similar structure but with an amide group instead of a thioamide.
3-Methoxybenzothioamide: Lacks the methyl group at the second position.
Uniqueness: 3-Methoxy-2-methylbenzothioamide is unique due to the presence of both a methoxy group and a methyl group on the benzene ring, along with a thioamide functional group. This combination of substituents imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H11NOS |
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Molecular Weight |
181.26 g/mol |
IUPAC Name |
3-methoxy-2-methylbenzenecarbothioamide |
InChI |
InChI=1S/C9H11NOS/c1-6-7(9(10)12)4-3-5-8(6)11-2/h3-5H,1-2H3,(H2,10,12) |
InChI Key |
MYKJUZURZXHCJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC)C(=S)N |
Origin of Product |
United States |
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